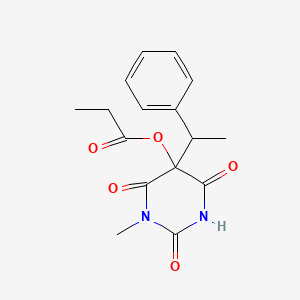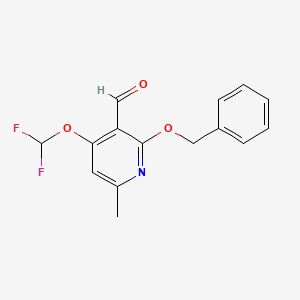![molecular formula C14H14N2O B13968125 4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile CAS No. 87388-22-5](/img/structure/B13968125.png)
4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a 2-isopropoxyphenyl group and a carbonitrile group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 2-Isopropoxyphenyl Group: The 2-isopropoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where isopropyl alcohol reacts with phenol in the presence of an acid catalyst to form 2-isopropoxyphenol. This intermediate can then be coupled with the pyrrole ring.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by a cyano group.
Industrial Production Methods
Industrial production methods for 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyrrole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Pyrrole derivatives are explored for their conductive properties and potential use in organic electronics and sensors.
Mechanism of Action
The mechanism of action of 4-(2-isopropoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a methoxy group instead of an isopropoxy group.
4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with an ethoxy group instead of an isopropoxy group.
4-(2-Propoxyphenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a propoxy group instead of an isopropoxy group.
Uniqueness
4-(2-Isopropoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the isopropoxy group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
CAS No. |
87388-22-5 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(2-propan-2-yloxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-10(2)17-14-6-4-3-5-12(14)13-9-16-8-11(13)7-15/h3-6,8-10,16H,1-2H3 |
InChI Key |
MNTWRVVOGUWGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CNC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)










![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)

